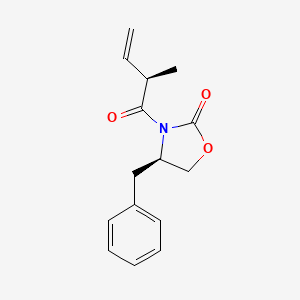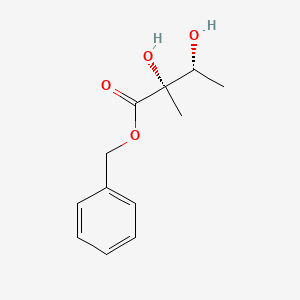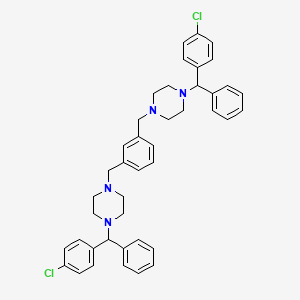![molecular formula C₃₈H₃₆O₃ B1144803 8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1',8'-hi]xanthene-7,9-dione CAS No. 1357481-40-3](/img/new.no-structure.jpg)
8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1',8'-hi]xanthene-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione is a complex organic compound with the molecular formula C38H36O3 and a molecular weight of 540.69 g/mol . It is characterized by its unique structure, which includes two naphthalene units fused to a xanthene core, with an undecyl side chain attached. This compound is typically found as an orange solid and is used in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione involves multiple steps, starting with the preparation of the naphthalene and xanthene precursors. The reaction conditions often include high temperatures and the use of catalysts to facilitate the fusion of the naphthalene units to the xanthene core. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione has several scientific research applications:
Chemistry: It is used as a reference material and in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparación Con Compuestos Similares
8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione can be compared with other similar compounds, such as:
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene: Used in nanotechnology and optical sensing.
Other xanthene derivatives: These compounds share a similar core structure but differ in their side chains and functional groups, leading to variations in their chemical and biological properties.
The uniqueness of 8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione lies in its specific structural features and the resulting properties, making it valuable for a wide range of applications.
Propiedades
Número CAS |
1357481-40-3 |
|---|---|
Fórmula molecular |
C₃₈H₃₆O₃ |
Peso molecular |
540.69 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol](/img/structure/B1144721.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)



![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)


